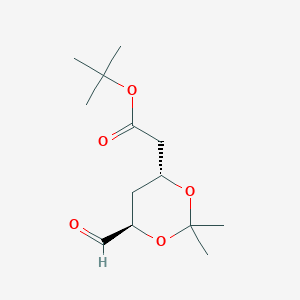
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a carboxylic acid group attached to a chromane ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride typically involves multiple steps. One common method starts with the preparation of the chromane ring, followed by the introduction of the amino and fluorine substituents. The carboxylic acid group is then added, and the final step involves converting the compound to its hydrochloride form. Reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted chromane compounds. These products can be further utilized in different applications or as intermediates in more complex syntheses .
Scientific Research Applications
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity. The carboxylic acid group can participate in ionic interactions, contributing to the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-8-fluoroquinoline-7-carboxylic acid: Shares similar structural features but differs in the ring system.
4-Amino-8-fluorochromane-7-carboxylic acid: Lacks the hydrochloride form, affecting its solubility and stability.
4-Amino-8-fluoroquinoline-7-carboxylic acid derivatives: Includes various substituted derivatives with different functional groups.
Uniqueness
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride form. This combination enhances its solubility, stability, and overall reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10FNO3 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4-amino-8-fluoro-3,4-dihydro-2H-chromene-7-carboxylic acid |
InChI |
InChI=1S/C10H10FNO3/c11-8-6(10(13)14)2-1-5-7(12)3-4-15-9(5)8/h1-2,7H,3-4,12H2,(H,13,14) |
InChI Key |
AFUSXZRPCMQEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)






![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)
![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
